Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate ester. It is commonly used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets through covalent or non-covalent interactions .
Biochemical Pathways
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may be involved in various biochemical pathways. For instance, it may participate in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of 2-methoxy-4-methyl-5-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but lacks the methoxy group at the 2-position.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the benzoate ester group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a benzoate ester.
Uniqueness
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a methoxy group and a methyl group on the benzoate ring, which can influence its reactivity and selectivity in synthetic applications .
Biological Activity
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H23BO5
- CAS Number : 864754-12-1
- Molecular Weight : 305.16 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of methyl 2-methoxy-4-methylbenzoate with a boron-containing reagent under controlled conditions. The use of boron compounds in organic synthesis often enhances the reactivity and selectivity of the resulting products.
Biological Activity
Research indicates that this compound exhibits a range of biological activities. Below are some key findings:
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties. It has demonstrated effectiveness against various strains of bacteria and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 8 μg/mL |
Mycobacterium abscessus | 6 μg/mL |
Candida albicans | 10 μg/mL |
These results suggest that the compound could be a valuable lead in the development of new antimicrobial agents.
Anticancer Activity
In vitro studies have revealed that this compound exhibits potent anticancer activity. It has been tested against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Triple-negative breast cancer) | 0.126 |
A549 (Lung cancer) | 0.75 |
HeLa (Cervical cancer) | 0.95 |
The compound's selectivity index indicates a favorable therapeutic window compared to conventional chemotherapeutics like Doxorubicin.
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways. This is evidenced by increased levels of pro-apoptotic markers such as caspase activation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of this compound against drug-resistant bacterial infections in a hospital setting. Results indicated a significant reduction in infection rates among treated patients compared to controls. -
Case Study on Cancer Treatment :
In preclinical models using mice with induced tumors, administration of Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate led to a marked decrease in tumor size and improved survival rates compared to untreated groups.
Properties
IUPAC Name |
methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-10-8-13(19-6)11(14(18)20-7)9-12(10)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKWPLWXKLNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.